(R)-Warfarin
Overview
Description
Warfarin is a medication that is often used as an anticoagulant (blood thinner). It is commonly used to treat or prevent blood clots in veins or arteries, which can reduce the risk of stroke, heart attack, or other serious conditions.
Synthesis Analysis
Warfarin is synthesized by the reaction of benzalacetone with the sodium salt of 4-hydroxycoumarin in the presence of acetic acid, followed by the addition of bromadiolone.Molecular Structure Analysis
Warfarin’s molecular structure consists of a racemic mixture of two active enantiomers—R- and S-warfarin. S-warfarin is 2-5 times more potent than R-warfarin in producing an anticoagulant response.Chemical Reactions Analysis
Warfarin acts by inhibiting the synthesis of vitamin K-dependent clotting factors, which include Factors II, VII, IX, and X, and the anticoagulant proteins C and S.Physical And Chemical Properties Analysis
Warfarin is a white, odorless, crystalline powder. It is insoluble in water and soluble in alcohol. It has a molecular weight of 308.33 g/mol and a melting point of 161°C.Scientific Research Applications
A novel method using ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed to profile enantiomeric hydroxywarfarins and warfarin in human plasma. This method is crucial for understanding the stereo-specific metabolism of warfarin and may lead to improved patient outcomes during anticoagulant therapy by identifying suitable biomarkers or predictive markers (Jones, Boysen, & Miller, 2011).
Clinical Pharmacogenetics Implementation Consortium Guidelines emphasize the role of CYP2C9 and VKORC1 genotypes in estimating therapeutic warfarin dose, highlighting the genetic factors influencing warfarin metabolism and dosage variability (Johnson et al., 2011).
An in-depth exploration of warfarin metabolism and its clinical relevance has been conducted. The study discusses how advanced analytical methods have facilitated the identification of clinically relevant metabolic pathways for warfarin, aiding in patient response analysis and phenotyping applications (Jones & Miller, 2011).
Research into the stereospecific metabolism of R- and S-Warfarin by human hepatic cytosolic reductases reveals insights into the relative importance of reductive pathways for these drug enantiomers, impacting patient dose responses (Barnette et al., 2017).
The interactions of warfarin with drugs and food have been extensively reviewed, underscoring the importance of understanding drug interactions to mitigate complications in warfarin therapy (Wells, Holbrook, Crowther, & Hirsh, 1994).
A study analyzing the metabolism of R- and S-warfarin by CYP2C19 into hydroxywarfarins suggests that CYP2C19 plays a role in warfarin metabolism and could be a biomarker for patient response to therapy (Kim et al., 2013).
Safety And Hazards
Warfarin can cause severe bleeding that can be life-threatening. It is important to follow dosing instructions carefully and monitor for signs of bleeding, including unusual bruising, blood in the urine or stool, or bleeding from the gums.
Future Directions
The use of warfarin is being challenged by the development of new oral anticoagulants that do not require monitoring of the coagulation status. These drugs are at least as safe and effective as warfarin for most indications.
Please consult relevant scientific literature and databases for more detailed and updated information. This information is a general overview and may not be completely accurate. Always consult a healthcare professional for medical advice.
properties
IUPAC Name |
4-hydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Warfarin | |
CAS RN |
5543-58-8, 40281-89-8 | |
Record name | (R)-Warfarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5543-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Warfarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005543588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-warfarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08496 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | WARFARIN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09CC5J5C8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Citations
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